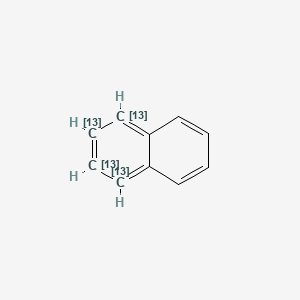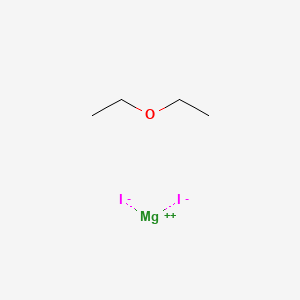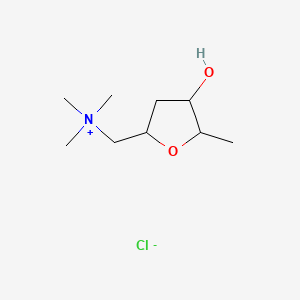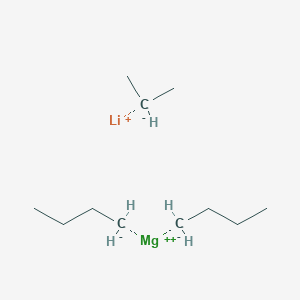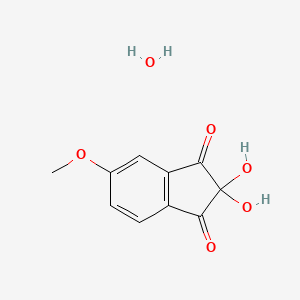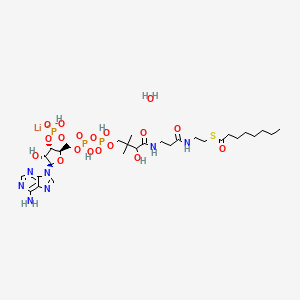
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane
Übersicht
Beschreibung
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane is an organosilicon compound . It has a linear formula of [ [H2C=CHSi (CH3)2O]2Si (C6H11)]2O . The CAS Number is 302912-37-4 . It is used predominantly in the creation of multifarious bioactive structures .
Molecular Structure Analysis
The molecular weight of this compound is 643.27 . The SMILES string representation is CSi(OSi©C=C)(OSi©C=C)(OSi©C=C)C1CCCCC1)C2CCCCC2 .Physical And Chemical Properties Analysis
The refractive index of this compound is n20/D 1.44 (lit.) . It has a density of 0.958 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane and related compounds have been synthesized and studied for their crystal structures. X-ray crystallography revealed the formation of columnar and sheet-like arrays in these compounds, indicating potential as building blocks for ladder oligosilsesquioxanes (Suyama, Nakatsuka, Gunji, & Abe, 2007).
Enhanced Phase Separation in Holographic Polymer Dispersed Liquid Crystals
In holographic polymer dispersed liquid crystals (HPDLCs), this compound has shown significant effects in augmenting polymer-LC phase separation. Its addition to conventional formulations for HPDLC results in faster grating formation and enhanced phase separation (Shim, Cho, Yoon, & Kim, 2009).
Thermal and Photochemical Reactions
Research has explored the thermal and photochemical reactions of disilanes and related compounds. These studies contribute to understanding the reactivity and potential applications of these molecules in various chemical processes (Apeloig et al., 1998).
Polymer Synthesis and Crosslinking
The compound plays a role in the synthesis of irregular tetra-branched star polysiloxanes and their subsequent crosslinking, demonstrating its utility in the development of new polymeric materials (Cai & Weber, 2004).
Gas-Phase Structure Studies
Investigations into the gas-phase structures of sterically crowded disilanes, including compounds similar to 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane, have been conducted. These studies provide insights into the molecular conformations and steric effects in such molecules (Schwabedissen et al., 2014).
Applications in Organic Chemical Derivatization
This compound is involved in organic chemical derivatization processes, such as in the photochemical reaction with fullerenes. This showcases its potential in the creation of novel organic-inorganic hybrid materials (Akasaka, Andō, Kobayashi, & Nagase, 1993).
Dielectric Elastomer Transducers
In the field of dielectric elastomer transducers, this compound has been utilized to synthesize silicone elastomers with varying properties. Its role in adjusting the mechanical and dielectric properties of these materials highlights its significance in advanced material applications (Dascalu et al., 2015).
Eigenschaften
IUPAC Name |
cyclohexyl-[cyclohexyl-bis[[ethenyl(dimethyl)silyl]oxy]silyl]oxy-bis[[ethenyl(dimethyl)silyl]oxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O5Si6/c1-13-34(5,6)29-38(30-35(7,8)14-2,27-23-19-17-20-24-27)33-39(31-36(9,10)15-3,32-37(11,12)16-4)28-25-21-18-22-26-28/h13-16,27-28H,1-4,17-26H2,5-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHRTKROMQPNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C1CCCCC1)(O[Si](C)(C)C=C)O[Si](C2CCCCC2)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O5Si6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



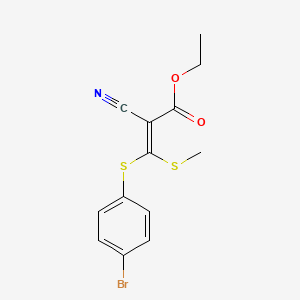

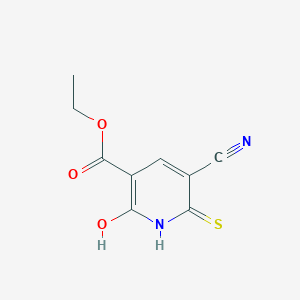
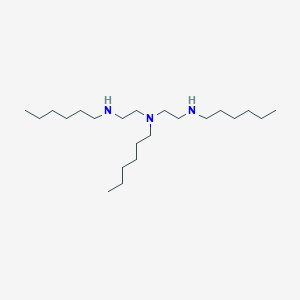


![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)

